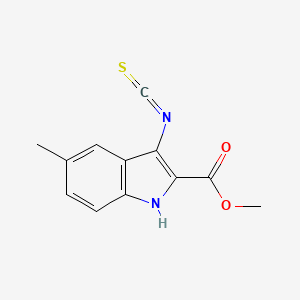

methyl 3-isothiocyanato-5-methyl-1H-indole-2-carboxylate

Description

Methyl 3-isothiocyanato-5-methyl-1H-indole-2-carboxylate is a heterocyclic compound featuring an indole core substituted with an isothiocyanato (-N=C=S) group at position 3, a methyl group at position 5, and a methyl ester at position 2. The isothiocyanato group confers electrophilic reactivity, enabling conjugation with nucleophiles like amines to form thiourea derivatives, which are critical in medicinal chemistry for drug design and covalent inhibitor development . The methyl ester at position 2 enhances solubility in organic solvents, facilitating synthetic modifications.

Properties

IUPAC Name |

methyl 3-isothiocyanato-5-methyl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2S/c1-7-3-4-9-8(5-7)10(13-6-17)11(14-9)12(15)16-2/h3-5,14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWTPTUFGAQLULQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2N=C=S)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-isothiocyanato-5-methyl-1H-indole-2-carboxylate typically involves the functionalization of the indole ring. One common method involves the reaction of 3-amino-5-methyl-1H-indole-2-carboxylate with thiophosgene to introduce the isothiocyanate group. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-isothiocyanato-5-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines or alcohols to form thiourea or thiocarbamate derivatives.

Oxidation: The indole ring can be oxidized under specific conditions to form oxindole derivatives.

Reduction: The isothiocyanate group can be reduced to form amine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include primary or secondary amines, and the reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Thiourea Derivatives: Formed from the reaction with amines.

Oxindole Derivatives: Formed from the oxidation of the indole ring.

Amine Derivatives: Formed from the reduction of the isothiocyanate group.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the indole moiety, including methyl 3-isothiocyanato-5-methyl-1H-indole-2-carboxylate. Research indicates that derivatives of indole can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with electron-withdrawing groups at the C-3 position of indoles have shown promising results in suppressing tumor growth and inducing apoptosis in cancer cells. A specific study noted that certain 3-aroyl indoles demonstrated strong cytotoxicity, suggesting that this compound could be further explored for its therapeutic applications in oncology .

Antimicrobial Activity

Indole derivatives, including this compound, have also been investigated for their antimicrobial properties. The presence of isothiocyanate groups has been linked to enhanced antibacterial activity against various pathogens. Studies have shown that these compounds can disrupt bacterial cell membranes and inhibit growth, making them potential candidates for developing new antimicrobial agents .

Pest Control

Isothiocyanates are known for their role as natural pesticides. This compound can be utilized as a biofumigant to control soil-borne pests and pathogens. Its application in agricultural practices can help reduce reliance on synthetic pesticides, promoting sustainable farming practices .

Plant Growth Regulation

Research indicates that isothiocyanates may also influence plant growth by modulating hormonal pathways. This compound can potentially enhance seed germination and root development under certain conditions, contributing to improved crop yields .

Synthesis of Functional Materials

The unique structure of this compound allows it to serve as a building block in the synthesis of functional materials. Its incorporation into polymers and other materials could lead to the development of novel composites with enhanced properties such as increased thermal stability and improved mechanical strength .

Case Studies and Research Findings

| Application Area | Study Reference | Findings |

|---|---|---|

| Anticancer Properties | PMC7730962 | Indoles with C-3 electron-withdrawing groups show significant cytotoxicity against cancer cells. |

| Antimicrobial Activity | MDPI Article | Indole derivatives exhibit promising antibacterial activity against various pathogens. |

| Pest Control | ResearchGate | Isothiocyanates used as biofumigants effectively control soil-borne pests. |

| Plant Growth Regulation | NTP Report | Enhancements in seed germination and root development observed with isothiocyanates. |

| Material Science | Chemical Research | Potential for developing functional materials with improved mechanical properties through indole derivatives synthesis. |

Mechanism of Action

The mechanism of action of methyl 3-isothiocyanato-5-methyl-1H-indole-2-carboxylate involves its interaction with biological molecules. The isothiocyanate group is known to react with nucleophilic sites on proteins and other biomolecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the disruption of cellular processes. The indole ring can also interact with various receptors and enzymes, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares methyl 3-isothiocyanato-5-methyl-1H-indole-2-carboxylate with structurally related indole derivatives, emphasizing substituent effects, reactivity, and applications:

Key Structural and Functional Differences:

Substituent Reactivity: The isothiocyanato group (target compound) enables nucleophilic addition, forming stable thiourea adducts. This contrasts with formyl (Schiff base formation) and hydroxy/methoxy groups (hydrogen bonding or passive solubility modulation) .

Positional Effects :

- Carboxylate esters at position 2 (target compound) vs. position 3 (evidence 9) alter molecular geometry and electronic distribution, influencing receptor binding or catalytic activity .

Biological and Chemical Implications :

- The target compound’s isothiocyanato group may confer cytotoxicity or antimicrobial activity via covalent modification of proteins, whereas methoxy/hydroxy analogs (evidence 8) are more likely to modulate solubility or redox properties .

Biological Activity

Methyl 3-isothiocyanato-5-methyl-1H-indole-2-carboxylate is a compound of significant interest in biological research, particularly due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant research findings.

Target of Action

this compound belongs to the indole family, which is known for its diverse biological activities. Indole derivatives typically interact with various receptors and enzymes, influencing numerous cellular pathways. This compound's isothiocyanate group enhances its reactivity, allowing it to participate in nucleophilic substitution reactions, which can lead to the formation of biologically active derivatives.

Mode of Action

The compound's biological effects are primarily attributed to its ability to modulate signaling pathways involved in cell proliferation and apoptosis. Indole derivatives have been shown to exhibit anticancer properties by inducing cell death through mechanisms such as methuosis, a form of non-apoptotic cell death characterized by the formation of large cytoplasmic vacuoles .

Biological Activities

This compound exhibits a range of biological activities:

- Anticancer Activity : Studies have demonstrated that this compound can induce cytotoxic effects in cancer cell lines. For instance, it has been noted to inhibit the growth of glioblastoma cells, showcasing its potential as an anticancer agent .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens, indicating its potential use in treating infections.

- Anti-inflammatory Effects : Research suggests that indole derivatives can modulate inflammatory responses, which may contribute to their therapeutic efficacy in various diseases .

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound and related compounds:

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects on different cancer cell lines, revealing IC50 values that indicate potent growth inhibition. The compound showed promising results against MDA-MB-231 breast cancer cells with significant selectivity towards cancerous versus normal cells .

- Mechanistic Insights : In vitro experiments demonstrated that the compound induces vacuolization and disrupts microtubule polymerization in treated cells, leading to cell death through methuosis rather than apoptosis .

- Comparative Analysis : A comparative study highlighted the activity of various indole derivatives, showing that modifications at different positions on the indole ring significantly affect their anticancer potency. For example, certain substitutions enhanced cytotoxicity dramatically compared to the parent compound .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.